Methyl 3-(cyanomethyl)furan-2-carboxylate
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Description
“Methyl 3-(cyanomethyl)furan-2-carboxylate” is a chemical compound with the CAS Number: 68846-20-8 . It has a molecular weight of 165.15 and its IUPAC name is methyl 3-(cyanomethyl)-2-furoate . It is stored at room temperature and is available in powder form .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, Ethyl 5-amino-4-cyano-2-methylfuran-3-carboxylate was formed in 77% yield in the reaction of ethyl 2-chloro-3-oxobutanoate with malonic acid dinitrile in the presence of NaOEt . A similar reaction of oxobutanoate with ethyl cyanoacetate in the presence of Et3N afforded diethyl 2-amino-5-methylfuran-3,4-dicarboxylate .Molecular Structure Analysis
The InChI code for “this compound” is 1S/C8H7NO3/c1-11-8(10)7-6(2-4-9)3-5-12-7/h3,5H,2H2,1H3 . This code provides a unique identifier for the molecular structure of this compound.Physical And Chemical Properties Analysis
“this compound” is a powder that is stored at room temperature . It has a molecular weight of 165.15 .Scientific Research Applications
Synthesis Techniques
Researchers have developed methods for synthesizing various compounds utilizing Methyl 3-(cyanomethyl)furan-2-carboxylate or related structures. For instance, one-pot synthesis techniques have been reported for the preparation of fluorine-containing furan derivatives, showcasing the versatility of furan compounds in organic synthesis (Ramarao et al., 2004). Furthermore, enzymatic synthesis using furan-based building blocks has been employed to create biobased polyesters, demonstrating the potential of these compounds in sustainable material production (Jiang et al., 2014).
Catalysis
In the field of catalysis, studies have explored the conversion of furfural into valuable chemical precursors, highlighting the role of this compound derivatives in catalytic processes. For example, silica-supported NiFe bimetallic catalysts have been investigated for their efficiency in converting furfural to 2-methylfuran, a process that underscores the importance of furan derivatives in catalytic transformations (Sitthisa et al., 2011).
Material Science
Furan derivatives, including this compound, have been researched for their application in material science, particularly in the production of plastics and fine chemicals from renewable resources. The dehydration of biomass-derived mono- and polysaccharides to furan derivatives such as 5-hydroxymethylfurfural (HMF) and furfural could provide sustainable alternatives to petroleum-based building blocks (Chheda et al., 2007).
Properties
IUPAC Name |
methyl 3-(cyanomethyl)furan-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO3/c1-11-8(10)7-6(2-4-9)3-5-12-7/h3,5H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZJOKHJSPKCZRL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CO1)CC#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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